molecular formula C10H14N4O6 B053264 1-Ribofuranosylpyrazole-3,4-dicarboxamide CAS No. 123027-69-0

1-Ribofuranosylpyrazole-3,4-dicarboxamide

Cat. No. B053264
CAS RN: 123027-69-0
M. Wt: 286.24 g/mol
InChI Key: AJZDKCDLDNDFBE-KQYNXXCUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Ribofuranosylpyrazole-3,4-dicarboxamide, also known as RPD, is a synthetic compound that has been extensively studied for its potential use in scientific research. RPD is a derivative of ribose, a sugar molecule that is found in RNA and plays a crucial role in biological processes. RPD has been shown to have a wide range of biochemical and physiological effects, making it a promising tool for investigating various cellular processes.

Mechanism of Action

The mechanism of action of 1-Ribofuranosylpyrazole-3,4-dicarboxamide is not fully understood, but it is believed to involve the inhibition of enzymes involved in RNA degradation. 1-Ribofuranosylpyrazole-3,4-dicarboxamide has been shown to bind to specific enzymes, preventing them from breaking down RNA molecules. This leads to an accumulation of RNA in cells, which can have a wide range of effects on cellular processes.
Biochemical and Physiological Effects:
1-Ribofuranosylpyrazole-3,4-dicarboxamide has been shown to have a wide range of biochemical and physiological effects. In addition to its role in inhibiting RNA degradation, 1-Ribofuranosylpyrazole-3,4-dicarboxamide has been shown to affect the activity of various enzymes and proteins involved in cellular processes. 1-Ribofuranosylpyrazole-3,4-dicarboxamide has also been shown to have anti-inflammatory and antioxidant properties, making it a promising tool for investigating the role of inflammation and oxidative stress in various diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of 1-Ribofuranosylpyrazole-3,4-dicarboxamide is its ability to inhibit RNA degradation, which can be useful for studying the role of RNA in various cellular processes. 1-Ribofuranosylpyrazole-3,4-dicarboxamide is also relatively easy to synthesize in large quantities, making it a cost-effective tool for scientific research. However, 1-Ribofuranosylpyrazole-3,4-dicarboxamide also has some limitations. For example, its mechanism of action is not fully understood, and it may have off-target effects on other cellular processes.

Future Directions

There are many potential future directions for research involving 1-Ribofuranosylpyrazole-3,4-dicarboxamide. One promising area of research is the development of new 1-Ribofuranosylpyrazole-3,4-dicarboxamide derivatives with improved properties, such as increased potency or specificity for certain enzymes. Another area of research is the use of 1-Ribofuranosylpyrazole-3,4-dicarboxamide in the study of various diseases, such as cancer and neurodegenerative disorders. 1-Ribofuranosylpyrazole-3,4-dicarboxamide may also have potential applications in the development of new therapeutics for these diseases, although further research is needed to fully explore these possibilities.

Synthesis Methods

1-Ribofuranosylpyrazole-3,4-dicarboxamide can be synthesized using a variety of methods, including chemical synthesis and enzymatic synthesis. Chemical synthesis involves the use of chemical reactions to create 1-Ribofuranosylpyrazole-3,4-dicarboxamide from precursor molecules. Enzymatic synthesis involves the use of enzymes to catalyze the formation of 1-Ribofuranosylpyrazole-3,4-dicarboxamide from precursor molecules. Both methods have been used successfully to produce 1-Ribofuranosylpyrazole-3,4-dicarboxamide in large quantities for use in scientific research.

Scientific Research Applications

1-Ribofuranosylpyrazole-3,4-dicarboxamide has been used extensively in scientific research to investigate a wide range of cellular processes. One of the most promising applications of 1-Ribofuranosylpyrazole-3,4-dicarboxamide is in the study of RNA metabolism. 1-Ribofuranosylpyrazole-3,4-dicarboxamide has been shown to inhibit the activity of enzymes involved in RNA degradation, leading to an accumulation of RNA in cells. This can be useful for studying the role of RNA in various biological processes, including gene expression and protein synthesis.

properties

CAS RN

123027-69-0

Product Name

1-Ribofuranosylpyrazole-3,4-dicarboxamide

Molecular Formula

C10H14N4O6

Molecular Weight

286.24 g/mol

IUPAC Name

1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrazole-3,4-dicarboxamide

InChI

InChI=1S/C10H14N4O6/c11-8(18)3-1-14(13-5(3)9(12)19)10-7(17)6(16)4(2-15)20-10/h1,4,6-7,10,15-17H,2H2,(H2,11,18)(H2,12,19)/t4-,6-,7-,10-/m1/s1

InChI Key

AJZDKCDLDNDFBE-KQYNXXCUSA-N

Isomeric SMILES

C1=C(C(=NN1[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)C(=O)N)C(=O)N

SMILES

C1=C(C(=NN1C2C(C(C(O2)CO)O)O)C(=O)N)C(=O)N

Canonical SMILES

C1=C(C(=NN1C2C(C(C(O2)CO)O)O)C(=O)N)C(=O)N

Other CAS RN

123027-69-0

synonyms

1-beta-D-ribofuranosylpyrazole-3,4-dicarboxamide
1-BRPD
1-ribofuranosylpyrazole-3,4-dicarboxamide

Origin of Product

United States

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